1-Pyrazin-2-ylpropan-2-OL
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Overview
Description
1-Pyrazin-2-ylpropan-2-OL is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a specialty product often used in proteomics research . The compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.
Chemical Reactions Analysis
1-Pyrazin-2-ylpropan-2-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming pyrazin-2-ylpropan-2-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The pyrazine ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pyrazin-2-ylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-Pyrazin-2-ylpropan-2-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The pyrazine ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and protein function .
Comparison with Similar Compounds
1-Pyrazin-2-ylpropan-2-OL can be compared with other similar compounds, such as:
Pyrazine: A simpler compound with a similar aromatic ring structure but without the propan-2-ol group.
Propan-2-ol: A simple alcohol that lacks the pyrazine ring.
Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis drug.
The uniqueness of this compound lies in its combination of the pyrazine ring and the propan-2-ol group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyrazin-2-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5-6,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCMZEXRKHOUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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